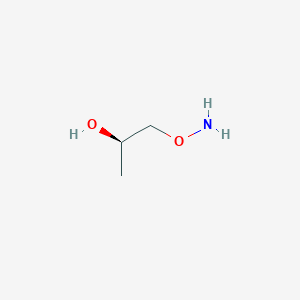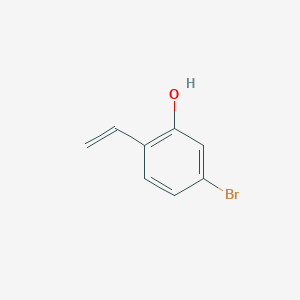
5-Bromo-2-ethenylphenol
Vue d'ensemble
Description
“5-Bromo-2-ethenylphenol” is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.04 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H7BrO/c1-2-6-3-4-7 (9)5-8 (6)10/h2-5,10H,1H2 . This indicates that the compound consists of a phenol group with a bromine atom and an ethenyl group attached to the benzene ring.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
5-Bromo-2-ethenylphenol is relevant in the field of organic synthesis. Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the utility of bromo-substituted compounds like this compound in organic synthesis. They showed that bromination can be regio- and chemoselective, indicating the potential of such compounds in creating various useful substances (Shirinian et al., 2012).
Biomedical Research
In biomedical research, bromophenols have been studied for their inhibitory properties against enzymes. Balaydın et al. (2012) synthesized bromophenols, including derivatives of this compound, to investigate their inhibitory effect on human cytosolic carbonic anhydrase II. This enzyme is relevant in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Environmental Health
In environmental health, Meerts et al. (2001) examined the estrogenic potencies of several polybrominated diphenyl ethers and hydroxylated PBDEs, including compounds structurally related to this compound. They found that these compounds could act as agonists of estrogen receptors, which has implications for understanding environmental pseudoestrogens (Meerts et al., 2001).
Antimicrobial Research
The antimicrobial properties of bromophenols have been a focus in research. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides and found that these compounds, including structures similar to this compound, exhibited significant antibacterial activity. This highlights their potential in developing new antimicrobial agents (Xu et al., 2003).
Polymer Science
In polymer science, Ohshimizu and Ueda (2008) conducted research involving the synthesis of block copolymers using brominated compounds. Their work suggests the application of bromo-substituted compounds like this compound in the development of advanced polymer materials (Ohshimizu & Ueda, 2008).
Antioxidant Research
Li et al. (2011) explored the antioxidant activities of bromophenols isolated from marine algae, demonstrating that these compounds, which are structurally related to this compound, possess potent antioxidant properties. This research suggests the potential use of such compounds in food preservation and pharmaceuticals (Li et al., 2011).
Mécanisme D'action
Target of Action
It’s known that bromophenols, which 5-bromo-2-ethenylphenol is a derivative of, interact with various biological targets, including enzymes and receptors .
Mode of Action
Bromophenols are known to interact with their targets through various mechanisms, such as hydrogen bonding and halogen bonding .
Biochemical Pathways
Bromophenols can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied, and it was found that bzp and its active metabolite showed a short half-life and good dose-linear pharmacokinetic profile .
Result of Action
A study on a related compound, 5-bromo-2’-deoxyuridine (brdu), showed that it had negative effects on shoot and root redifferentiation in plant organogenesis in vitro .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
Propriétés
IUPAC Name |
5-bromo-2-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAWAZMJDCZCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



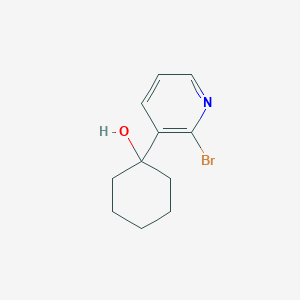

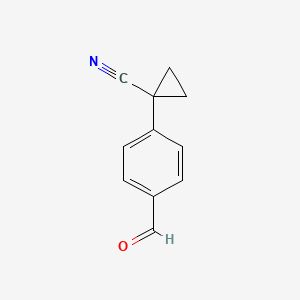
![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

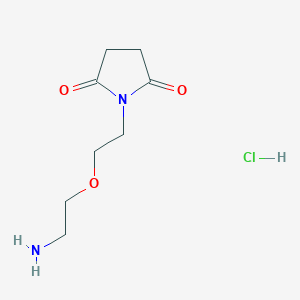




![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
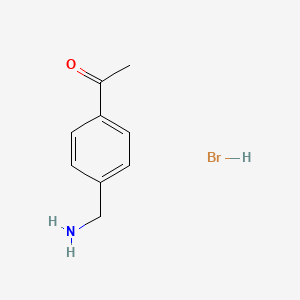
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
